molecular formula C25H26N2O2S2 B3696433 (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3696433
M. Wt: 450.6 g/mol
InChI Key: JGWAICOXASKBQI-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The specific synthetic route for this compound would involve the appropriate starting materials and reagents to introduce the ethylphenyl, tetrahydroquinoline, and oxo-butyl groups.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the thiazolidinone core may participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinones are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound could be evaluated for similar activities.

Medicine

In medicine, thiazolidinones have been explored for their potential as therapeutic agents in treating diseases like diabetes, cancer, and infections.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for thiazolidinones often involves interaction with specific enzymes or receptors in biological systems. This compound might exert its effects by binding to molecular targets such as proteins or nucleic acids, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of the compound lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the ethylphenyl group, for example, might enhance its lipophilicity and membrane permeability.

Properties

IUPAC Name

(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S2/c1-2-18-11-13-19(14-12-18)17-22-24(29)27(25(30)31-22)16-6-10-23(28)26-15-5-8-20-7-3-4-9-21(20)26/h3-4,7,9,11-14,17H,2,5-6,8,10,15-16H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAICOXASKBQI-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-3-[4-OXO-4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.